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Compound of Interest

N-Boc-(+/-)-3-amino-hept-6-
Compound Name:
endimethylamide

Cat. No.: B1407159

Application Notes: N-Boc-(+/-)-3-amino-hept-6-enoic
Acid in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.
Introduction

N-Boc-(+/-)-3-amino-hept-6-enoic acid is a synthetic, non-proteinogenic [3-amino acid building
block. Its unique structural features make it a valuable tool for the synthesis of novel
peptidomimetics with tailored properties. Peptides incorporating this residue can exhibit
enhanced stability, uniqgue conformational preferences, and opportunities for post-synthesis
modification.

The key structural elements and their associated applications are:

¢ [-Amino Acid Backbone: The presence of the amine on the [3-carbon (C3) instead of the a-
carbon (C2) sterically hinders recognition by common proteases. This modification can
significantly increase the in-vivo half-life of peptide-based therapeutics.[1][2]

e N-terminal Boc Protection: The acid-labile tert-butyloxycarbonyl (Boc) group makes this
building block fully compatible with well-established solid-phase peptide synthesis (SPPS)
methodologies, particularly Boc/Bzl chemistry.[3][4]
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» Terminal Alkene Functionality: The hept-6-enoic side chain terminates in a vinyl group. This
reactive handle is orthogonal to standard peptide chemistry, allowing for selective post-
synthesis modifications. It is particularly useful for peptide "stapling” or cyclization via olefin
metathesis to lock the peptide into a specific, bioactive conformation.

e Racemic Nature: The "(+/-)" designation indicates that the compound is a mixture of both (R)
and (S) enantiomers at the C3 position. This is suitable for initial screening libraries where
stereochemistry is not defined or for applications where the specific stereocenter does not
impact activity.

Potential Applications

o Development of Protease-Resistant Peptidomimetics: By replacing a native a-amino acid
with this 3-amino acid, researchers can design peptide drugs with improved pharmacokinetic
profiles.[5]

» Conformational Scaffolding: f-amino acids are known to induce unique secondary
structures, such as 14-helices and various turns.[5][6] Incorporating this residue can help
constrain a peptide's structure to enhance its binding affinity and selectivity for a biological
target.

o Peptide Stapling and Cyclization: The terminal alkene is an ideal substrate for ring-closing
metathesis (RCM). When two alkene-bearing residues are placed in a peptide sequence,
they can be "stapled" together, creating a cyclic constraint that can improve cell permeability
and target engagement.

o Synthesis of Bio-conjugates: The vinyl group can be functionalized post-synthetically via
methods like thiol-ene coupling or hydroamination to attach fluorescent labels, imaging
agents, or other molecular probes.

Protocols and Methodologies

The following protocols are representative examples for the incorporation of N-Boc-(+/-)-3-
amino-hept-6-enoic acid into a peptide sequence using manual Boc-chemistry solid-phase
peptide synthesis (SPPS). The ultimate product, if desired, could be a C-terminal
dimethylamide by cleaving from an appropriate resin in the presence of dimethylamine or by
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using a specialized linker, though the most common approach is to generate a C-terminal
primary amide using MBHA resin.

Protocol 1: Incorporation of N-Boc-(+/-)-3-amino-hept-6-
enoic Acid via Boc-SPPS

This protocol describes the manual synthesis of a model peptide (e.g., Tyr-Ala-33-Ahp) on a 4-
methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide. (Note: [33-Ahp stands for 3-
amino-hept-6-enoic acid residue).

Materials and Reagents:

MBHA Resin (100-200 mesh, ~0.8 mmol/g loading)

e N-Boc-(+/-)-3-amino-hept-6-enoic acid

o Other N-Boc protected amino acids (e.g., Boc-Ala-OH, Boc-Tyr(2,6-Cl2Bzl)-OH)
e Dichloromethane (DCM), peptide synthesis grade

¢ N,N-Dimethylformamide (DMF), peptide synthesis grade

» Trifluoroacetic acid (TFA)

» N,N-Diisopropylethylamine (DIEA)

e Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

e Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
e Scavengers: p-cresol, p-thiocresol

o Diethyl ether (ice-cold)

o Acetonitrile, HPLC grade

o Water, HPLC grade
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Caption: General workflow for one cycle of Boc-SPPS.
Step-by-Step Procedure:
e Resin Preparation:
o Place MBHA resin (e.g., 0.1 mmol scale) in a specialized peptide synthesis vessel.
o Swell the resin in DCM for 30 minutes, then wash with DMF (3x) and DCM (3x).
e First Amino Acid Coupling (N-Boc-(+/-)-3-amino-hept-6-enoic acid):

o Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain. Repeat with a 20-
minute incubation. This removes the Boc group from the resin's amine.

o Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to
remove TFA.
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Neutralization: Treat the resin with 10% DIEA in DCM (2x for 2 minutes each) to neutralize
the ammonium salt. Wash with DCM (3x) and DMF (3x).

Activation & Coupling: In a separate vial, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid
(0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in minimal DMF.
Add DIEA (0.8 mmol, 8 eq). Pre-activate for 2-5 minutes.

Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room
temperature.

Monitoring: Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If
incomplete, repeat the coupling step.

Washing: Wash the resin with DMF (3x) and DCM (3x).

Subsequent Amino Acid Cycles:

o

Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent
amino acid (e.g., Boc-Ala-OH, then Boc-Tyr(2,6-Clz2Bzl)-OH).

Final Cleavage and Deprotection:

[e]

After the final coupling and washing, dry the peptide-resin under vacuum.

HF Cleavage (Expert Use Only): Transfer the resin to a specialized HF cleavage
apparatus. Add scavengers (e.g., p-cresol). Cool to 0°C and condense anhydrous HF. Stir
for 1 hour at 0°C. Evaporate the HF under vacuum.

Precipitation: Triturate the residue with ice-cold diethyl ether. Collect the crude peptide
precipitate by filtration or centrifugation.

Purification: Dissolve the crude peptide in an aqueous acetonitrile solution and purify using
reverse-phase HPLC.

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white
powder.
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Protocol 2: Conceptual Workflow for Post-Synthesis
Peptide Stapling

This protocol outlines the general steps for cyclizing a peptide containing N-Boc-(+/-)-3-amino-
hept-6-enoic acid and another alkene-bearing residue using ring-closing metathesis (RCM).

o Peptide Synthesis: Synthesize the linear peptide on a resin that allows cleavage with side-
chains still protected (e.g., 2-chlorotrityl chloride resin). The sequence should contain at least
two alkene-bearing residues, such as two instances of 3-amino-hept-6-enoic acid.

o Cleavage: Cleave the peptide from the resin using a mild acid cocktail (e.g., TFA/DCM/TIS
1:97:2) to yield the fully-protected linear peptide in solution.

e Cyclization (RCM):

o Dissolve the protected peptide in a non-polar solvent like anhydrous dichloroethane (DCE)
at high dilution (e.g., 0.1-1 mM) to favor intramolecular reaction.

o Add a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd Generation, 5-10 mol%).

o Heat the reaction (e.g., 40-60°C) and monitor by LC-MS until the linear peptide is
consumed.

o Deprotection and Purification:
o Quench the reaction (e.g., with ethyl vinyl ether).

o Remove the solvent and treat the crude cyclic peptide with a strong acid cocktail (e.g.,
TFA/DCM/Water/TIS 95:2.5:2.5:2.5) to remove all side-chain protecting groups.

o Precipitate, purify by RP-HPLC, and lyophilize as described in Protocol 1.
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Caption: Workflow for peptide stapling via RCM.

Data Presentation

Table 1: Physicochemical Properties of the Building Block
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Property

Compound Name

Value

N-Boc-(+/-)-3-amino-hept-6-enoic acid

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Appearance White to off-white solid

Protection Group (Na)

tert-Butyloxycarbonyl (Boc)

| Key Functionality | Terminal Alkene (C6-C7) |

Table 2: Standard Boc-SPPS Cycle Summary (per residue)

Step Reagent/Solvent Time (minutes) Repeats
1. Deprotection 50% TFA in DCM 2+20 1+1
2. Wash DCM, IPA, DMF ~1-2 per wash 3x each
3. Neutralization 10% DIEA in DCM 2 2X
4. Wash DCM, DMF ~1-2 per wash 3x each
) Boc-AA/HBTU /
5. Coupling ] 60 - 120 1x
HOBt / DIEA in DMF
| 6. Wash | DMF, DCM | ~1-2 per wash | 3x each |
Table 3: Common Coupling Reagents for Boc-SPPS
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Reagent Activation . Racemization
o Relative Speed ] Notes

Combination Method Risk
Cost-effective;
DCU

DIC / HOBt Carbodiimide Moderate Low byproduct can
be
problematic.

HBTU / HOBt / o Highly efficient

Aminium Salt Fast Low

DIEA and widely used.

| HATU / DIEA | Aminium Salt | Very Fast | Very Low | Excellent for sterically hindered

couplings. |

Caption: Logical flow from structural features to applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [application of N-Boc-(+/-)-3-amino-hept-6-
endimethylamide in peptide synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1407159#application-of-n-boc-3-amino-hept-6-
endimethylamide-in-peptide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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